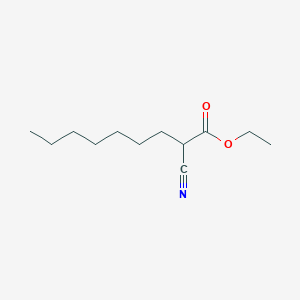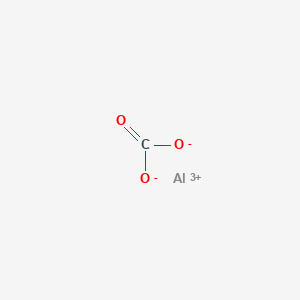
2-乙酰基-4-甲基戊酸乙酯
概览
描述
Synthesis Analysis
The synthesis of ethyl 2-acetyl-4-methylpentanoate and related compounds involves various chemical reactions. For example, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was prepared by the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate, indicating a method that could potentially be adapted for the synthesis of ethyl 2-acetyl-4-methylpentanoate (Navarrete-Vázquez et al., 2011). Additionally, ethyl 2-cyano-3-alkoxypent-2-enoates synthesis via Ru-mediated coupling suggests another pathway that might be relevant for synthesizing structurally similar compounds (Seino et al., 2017).
Molecular Structure Analysis
Understanding the molecular structure of ethyl 2-acetyl-4-methylpentanoate is crucial for determining its properties and potential applications. The crystal structure of related compounds, as shown in studies, provides insights into the molecular configuration, crystallography, and intermolecular interactions, which are pivotal for comprehending the behavior of ethyl 2-acetyl-4-methylpentanoate in different conditions (Arrieta & Mostad, 2001).
Chemical Reactions and Properties
Ethyl 2-acetyl-4-methylpentanoate's chemical reactions and properties are influenced by its structure. For instance, the rearrangement of radicals in reactions involving similar compounds indicates the potential reactivity of ethyl 2-acetyl-4-methylpentanoate under certain conditions, offering insights into its stability and reactivity (Barton et al., 1990).
Physical Properties Analysis
The physical properties of ethyl 2-acetyl-4-methylpentanoate, such as solubility, melting point, and boiling point, are essential for its handling and application in various fields. Research on similar compounds can provide a basis for predicting these properties, aiding in the development of processes and applications that utilize ethyl 2-acetyl-4-methylpentanoate.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity with other substances, define the applications and safety measures for handling ethyl 2-acetyl-4-methylpentanoate. Studies on related compounds, such as their enantioselective synthesis and reactions, help in understanding the chemical behavior of ethyl 2-acetyl-4-methylpentanoate (Meng et al., 2008).
科研应用
蛋白酶抑制剂的合成:合成了乙基3-(苄基氨基)-2,2-二氟-4-甲基戊酸乙酯,这是一个相关化合物,用于潜在的作为蛋白酶抑制剂(Angelastro, Bey, Mehdi, & Peet, 1992)。
葡萄酒香气增强:对乙基2-羟基-4-甲基戊酸乙酯进行的研究,这是一种与乙基2-乙酰基-4-甲基戊酸乙酯密切相关的化合物,显示了它在增强葡萄酒果香中的重要性。这种化合物在红葡萄酒和白葡萄酒中以不同比例存在,并对果香感知产生协同作用(Lytra, Tempère, Revel, & Barbe, 2015)。
葡萄酒的感官影响:对乙基2-羟基-4-甲基戊酸乙酯的对映体在不同葡萄酒中进行了分析,揭示了它们对葡萄酒果香的贡献。这项研究证明了乙酸乙酯在影响葡萄酒感官特性方面的重要性(Lytra, Tempère, de Revel, & Barbe, 2012)。
丙酮酸利用和脂肪酸合成:对2-氧代-4-甲基戊酸在大鼠脑中影响丙酮酸利用和脂肪酸合成酶的研究,为代谢过程提供了见解(Clark & Land, 1974)。
啤酒中的风味活性酯:研究了与乙基2-乙酰基-4-甲基戊酸乙酯相关的乙基4-甲基戊酸乙酯在啤酒香气中的吸附行为。了解这类酯的吸附行为对于增强啤酒风味至关重要(Saffarionpour, Tam, van der Wielen, Brouwer, & Ottens, 2019)。
香精安全评估:在香精成分安全的背景下,对4-甲基戊酸进行了安全评估,这是一个相关化合物。这项研究评估了各种毒性终点和环境安全(Api et al., 2020)。
Safety And Hazards
Ethyl 2-acetyl-4-methylpentanoate is classified as a flammable liquid (Category 4), H227 . It may cause an allergic skin reaction (H317) and causes serious eye irritation (H319) . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and wearing protective gloves, eye protection, and face protection .
性质
IUPAC Name |
ethyl 2-acetyl-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-5-13-10(12)9(8(4)11)6-7(2)3/h7,9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGULNKYAODXSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337113 | |
| Record name | Ethyl 2-acetyl-4-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetyl-4-methylpentanoate | |
CAS RN |
1522-34-5 | |
| Record name | Pentanoic acid, 2-acetyl-4-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-acetyl-4-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentanoic acid, 2-acetyl-4-methyl-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。














